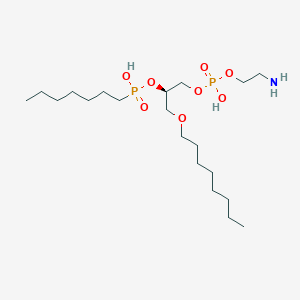
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine, also known as O-alkyl phosphatidyl ethanolamine (OAPE), is a synthetic phospholipid that has been extensively studied for its potential use in drug delivery and cancer therapy. OAPE is a modified form of phosphatidyl ethanolamine, a naturally occurring phospholipid that is an essential component of cell membranes.
Mechanism Of Action
OAPE has been shown to interact with cell membranes and alter their properties, which can affect the uptake and distribution of drugs. OAPE can also induce cell death in cancer cells by disrupting the integrity of the cell membrane and triggering apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
OAPE has been shown to have minimal toxicity and is well tolerated in animal studies. OAPE has been shown to increase the uptake and accumulation of drugs in cancer cells, which can improve their effectiveness. OAPE can also enhance the immune response to cancer cells, which can improve the body's ability to fight cancer.
Advantages And Limitations For Lab Experiments
OAPE has several advantages for lab experiments, including its ability to improve the stability and efficacy of liposomal drug delivery systems. OAPE can also be easily synthesized and purified, which makes it a convenient tool for research. However, OAPE has some limitations, including its potential to interact with other components of the cell membrane and alter their properties, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on OAPE, including the development of new liposomal drug delivery systems that incorporate OAPE. OAPE could also be investigated for its potential use in other applications, such as gene therapy or immunotherapy. Further studies are needed to better understand the mechanism of action of OAPE and its potential interactions with other components of the cell membrane.
Synthesis Methods
OAPE can be synthesized by the reaction of phosphatidyl ethanolamine with a suitable alkyl halide, such as octyl or heptyl bromide. The resulting product is a mixture of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine phosphatidyl ethanolamines, which can be separated and purified by chromatography.
Scientific Research Applications
OAPE has been investigated for its potential use in drug delivery, particularly for the targeted delivery of anticancer drugs. OAPE can be incorporated into liposomes, which are small vesicles that can encapsulate drugs and deliver them to specific cells or tissues. Liposomes containing OAPE have been shown to have improved stability and prolonged circulation time in the bloodstream, which can increase the effectiveness of drug delivery.
properties
CAS RN |
120411-63-4 |
|---|---|
Product Name |
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine |
Molecular Formula |
C20H45NO8P2 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |
InChI |
InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
InChI Key |
RCCNUBYROFOKAU-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Canonical SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Other CAS RN |
120411-63-4 |
synonyms |
1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



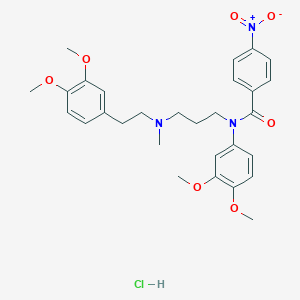
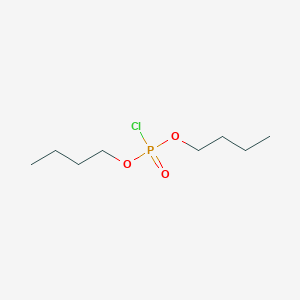
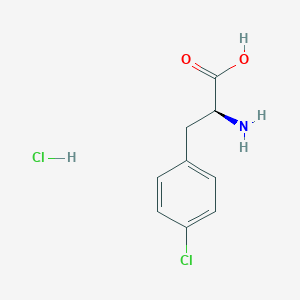
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
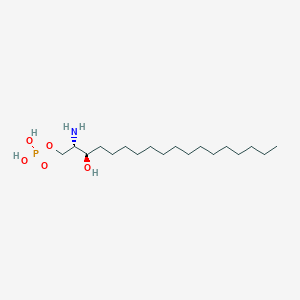

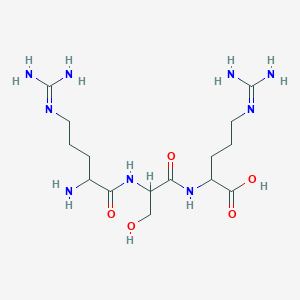
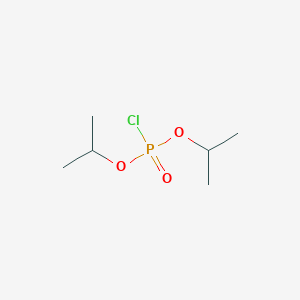
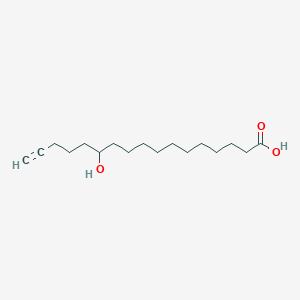
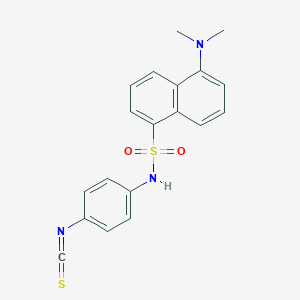
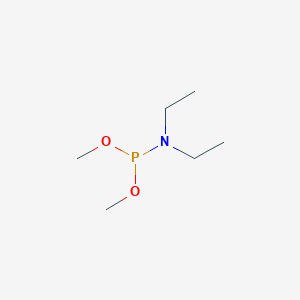
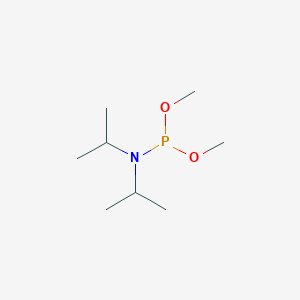
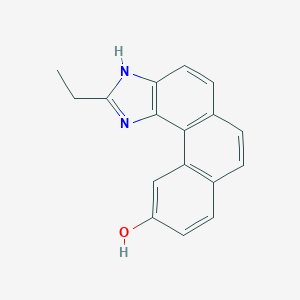
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)